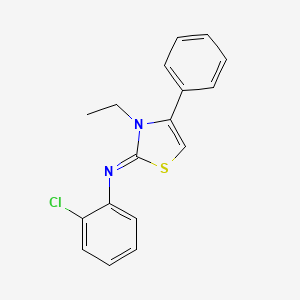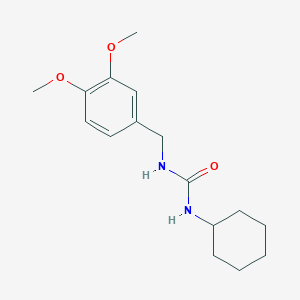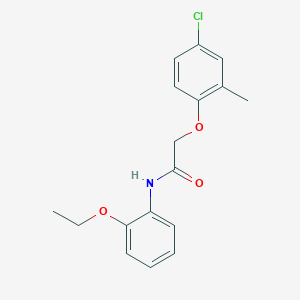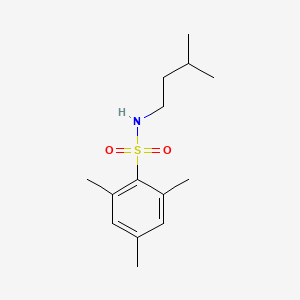
N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea, also known as CMPTU, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a thiourea derivative and belongs to the class of organosulfur compounds. CMPTU has been extensively studied for its potential therapeutic applications due to its ability to regulate various biological processes.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea has also been shown to regulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea has also been shown to regulate the expression of various cytokines and chemokines involved in inflammation. Additionally, N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea has been shown to regulate glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea in lab experiments is its ability to selectively inhibit the activity of specific enzymes and signaling pathways. This makes it a valuable tool for studying the role of these pathways in various biological processes. However, one of the limitations of using N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea is its potential toxicity and side effects, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea. One area of research is the development of more selective and potent analogs of N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea for therapeutic applications. Another area of research is the study of the role of N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea in regulating various biological processes such as inflammation and angiogenesis. Additionally, the potential use of N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea as a diagnostic tool for various diseases is an area of research that warrants further investigation.
Conclusion:
In conclusion, N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea is a unique chemical compound that has been extensively studied for its potential therapeutic applications. Its ability to selectively inhibit the activity of specific enzymes and signaling pathways makes it a valuable tool for studying various biological processes. Further research on N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea involves the reaction between 2-chloroaniline and 2-methylphenyl isothiocyanate. This reaction is carried out in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea has been used in various scientific research studies due to its unique properties. It has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and inflammation. N-(2-chlorophenyl)-N'-(2-methylphenyl)thiourea has also been studied for its role in regulating various biological processes such as cell proliferation, apoptosis, and angiogenesis.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2S/c1-10-6-2-4-8-12(10)16-14(18)17-13-9-5-3-7-11(13)15/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFYYROBINONMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-methylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)
![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5716715.png)


![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)


![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)